molecular formula C9H6N4O5 B13717930 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid

2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13717930
M. Wt: 250.17 g/mol
InChI Key: WPQFRHJFTCYAEQ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a carboxylic acid group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid typically involves multistep reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like citric acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of high-performance catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alcohols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and nitrophenyl-substituted heterocycles. Examples include:

Uniqueness

What sets 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid apart is its unique combination of a triazole ring with a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6N4O5

Molecular Weight

250.17 g/mol

IUPAC Name

1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6N4O5/c14-8(15)7-10-9(16)12(11-7)5-3-1-2-4-6(5)13(17)18/h1-4H,(H,14,15)(H,10,11,16)

InChI Key

WPQFRHJFTCYAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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